molecular formula C11H13BrN2O B2787424 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1434050-99-3

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B2787424
CAS No.: 1434050-99-3
M. Wt: 269.142
InChI Key: UMLMHHIHKQACAJ-UHFFFAOYSA-N
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Description

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a brominated derivative of a hexahydropyrazinoindole compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the bromination of a precursor hexahydropyrazinoindole compound. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the indole ring system play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific bromination pattern and the presence of the hexahydropyrazinoindole core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMHHIHKQACAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3N2CCNC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of 1H,2H,3H,4H,6H,7H,8H,9H-pyrazino[1,2-a]indol-1-one 104j (9.5 g, 49.94 mmol, 1.00 equiv) in N,N-dimethylformamide (100 mL), followed by the addition of N-bromosuccinimide (9.8 g, 55.06 mmol, 1.10 equiv) in several batches at 0° C. The resulting solution was stirred at room temperature for 2 h and diluted with 500 mL of water. The precipitate was filtered and dried in a vacuum oven to afford 9.5 g (71%) of 119a as a light brown solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

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